
(R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a fluorine atom at the 7th position and a methyl group at the 5th position on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group is introduced at the 5th position using methylating agents like methyl iodide in the presence of a base.
Reduction: The naphthalene ring is reduced to a tetrahydronaphthalene ring using hydrogenation catalysts such as palladium on carbon.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral resolution agents or chromatography.
Industrial Production Methods
Industrial production of ®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and methylation steps, and large-scale chiral chromatography for enantiomeric resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds, while the chiral center allows for enantioselective interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different biological activity.
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, resulting in different chemical properties.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, affecting its reactivity and binding affinity.
Uniqueness
®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical and biological properties. The chiral center further enhances its potential for enantioselective interactions in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1R)-7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
GRKQZKYKVQXMPV-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1CCC[C@H]2N)F |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


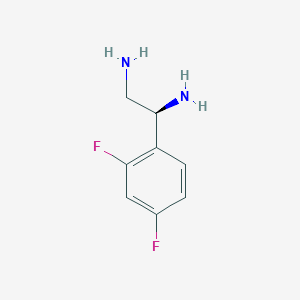
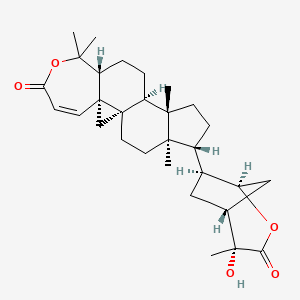
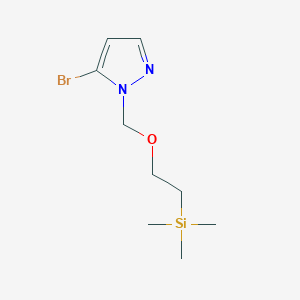
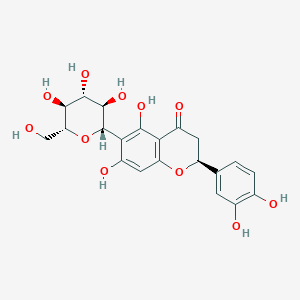

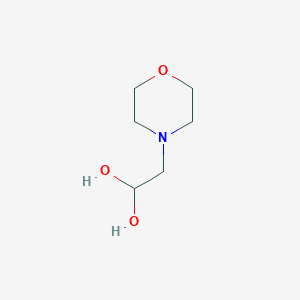
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
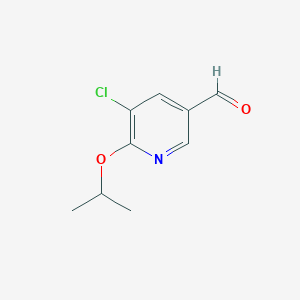

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)


